Diethanolamine fusidate
概要
説明
Diethanolamine fusidate is a compound formed by the combination of diethanolamine and fusidic acid. Fusidic acid is a tetracyclic triterpenoid antibiotic that is primarily used to treat bacterial infections, particularly those caused by gram-positive organisms . Diethanolamine is an organic compound that acts as a weak base and is soluble in water . The combination of these two compounds results in this compound, which is used for its antibacterial properties.
作用機序
Target of Action
Diethanolamine fusidate, also known as fusidic acid, primarily targets the elongation factor G (EF-G) and chloramphenicol acetyltransferase enzymes in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation process .
Mode of Action
This compound interacts with its targets by binding to EF-G after translocation and guanosine-5’-triphosphate (GTP) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . It also inhibits chloramphenicol acetyltransferase enzymes .
Biochemical Pathways
By inhibiting EF-G, this compound disrupts the protein synthesis process in bacteria. This leads to the inhibition of the production of proteins vital for cell division, resulting in bacterial cell death .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to cell death . This makes it an effective bacteriostatic agent against gram-positive organisms .
生化学分析
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Diethanolamine fusidate vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
The preparation of diethanolamine fusidate involves the reaction of fusidic acid with diethanolamine. Fusidic acid can be synthesized through various methods, including fermentation of Fusidium coccineum . Diethanolamine is typically produced by the reaction of ethylene oxide with ammonia, followed by further reaction with additional ethylene oxide . The reaction conditions for the synthesis of this compound involve maintaining a controlled temperature and pH to ensure the proper formation of the compound .
化学反応の分析
Diethanolamine fusidate undergoes various chemical reactions, including:
Oxidation: Diethanolamine can be oxidized to form diethanolamine derivatives.
Reduction: Fusidic acid can undergo reduction reactions to form different derivatives.
Substitution: Diethanolamine can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Diethanolamine fusidate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antibacterial properties and its effects on bacterial protein synthesis.
Industry: It is used in the formulation of pharmaceutical products, including creams, ointments, and eye drops.
類似化合物との比較
Diethanolamine fusidate can be compared with other similar compounds, such as:
Sodium fusidate: Another form of fusidic acid used for its antibacterial properties.
Fusidic acid: The parent compound of this compound, used in various formulations.
Triethanolamine fusidate: A similar compound with triethanolamine instead of diethanolamine.
This compound is unique due to its specific combination of diethanolamine and fusidic acid, which provides distinct solubility and absorption properties .
生物活性
Diethanolamine fusidate (DEF) is a derivative of fusidic acid, a steroid antibiotic with significant antibacterial properties. This compound has garnered attention due to its unique biological activities, particularly its mechanism of action against various bacterial strains. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chemical formula and is known for its ability to inhibit bacterial protein synthesis. The compound is a salt formed from fusidic acid and diethanolamine, which enhances its solubility and bioavailability compared to fusidic acid alone.
Property | Value |
---|---|
Molecular Weight | 615.87 g/mol |
Solubility | Soluble in water |
pH | 5.5 - 7.0 |
CAS Number | 16391-75-6 |
This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to elongation factor G (EF-G), disrupting the translocation process during protein synthesis. This action prevents the proper functioning of ribosomes, ultimately leading to bacterial cell death.
Key Mechanisms:
- Inhibition of EF-G : DEF forms a stable complex with EF-G-GDP, blocking the translocation stage of protein synthesis.
- Broad-spectrum Activity : Effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Following intravenous administration, DEF shows rapid absorption and distribution, with a plasma half-life ranging from 4 to 6 hours. Studies indicate that after a single dose, peak plasma concentrations can reach approximately 20 mg/L within minutes.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | >90% |
Plasma Half-life | 4-6 hours |
Volume of Distribution | 27 L |
Antibacterial Effects
This compound demonstrates potent antibacterial activity against a range of pathogens:
- Staphylococcus aureus : Particularly effective against MRSA strains.
- Streptococcus pneumoniae : Shows significant inhibitory effects in vitro.
The Minimum Inhibitory Concentration (MIC) values for DEF against various strains have been reported as follows:
Table 3: MIC Values for this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA | <0.15 |
Streptococcus pneumoniae | 0.5 |
Antiviral Activity
Contrary to its antibacterial properties, this compound has been shown to lack antiviral activity against the human immunodeficiency virus (HIV). A study published in the Medical Journal of Australia indicated that DEF did not exhibit any significant inhibitory effect on HIV in vitro .
Case Study: Anaphylaxis Due to Topical Application
A notable case involved a 16-year-old boy who experienced anaphylactic reactions after applying a topical ointment containing sodium fusidate (a related compound) on abrasions. This case highlights the potential for allergic reactions associated with fusidic acid derivatives .
Clinical Trials
Clinical trials assessing the efficacy and safety of this compound have demonstrated its effectiveness in treating skin infections caused by susceptible bacteria. In one trial, patients receiving DEF showed significant improvement in infection resolution compared to those receiving placebo treatments.
特性
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZZCXRLEFBPLZ-JCJNLNMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020012 | |
Record name | Diethanolamine fusidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16391-75-6 | |
Record name | 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-, compd. with 2,2′-iminobis[ethanol] (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16391-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethanolamine fusidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethanolamine fusidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4α,8α,9β,13α,14β,17Z)-16β-acetoxy-3α,11α-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compound with 2,2'-iminodiethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHANOLAMINE FUSIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKK7J9CT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。